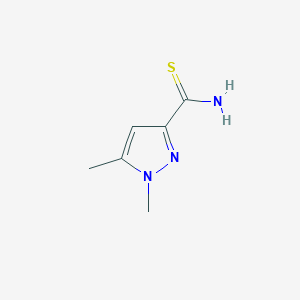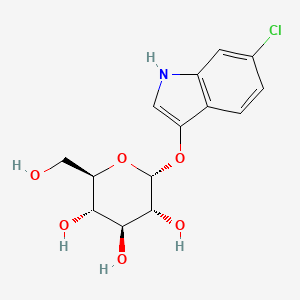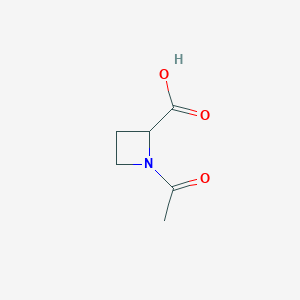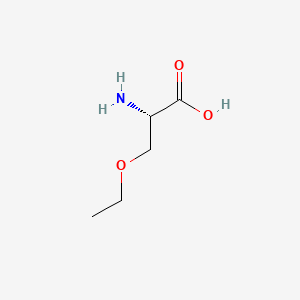![molecular formula C12H6Cl3F6N3O2 B3042093 N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide CAS No. 501680-50-8](/img/structure/B3042093.png)
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide
Beschreibung
The compound , N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of trichlorovinyl and trifluoromethyl groups. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis, structure, and properties of the compound.
Synthesis Analysis
The synthesis of related compounds involves the use of diazonium coupling reactions and nucleophilic substitution. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives is achieved through a pathway starting with p-phenylenediamine, followed by reactions with triethyl orthoalkylates and hydrazine monohydrate . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, or the amination of N-(1,2,2,2-tetrachloroethyl)benzamides followed by selective monodechlorination . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate trifluoromethyl and trichlorovinyl functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques, including IR and NMR spectroscopy, as well as X-ray crystallography . The presence of CN functional groups and other characteristic substituents can be confirmed through these analyses. For the target compound, similar analytical techniques would be employed to confirm the presence of the trichlorovinyl and trifluoromethyl groups and to elucidate the overall molecular structure.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the electron-withdrawing effects of the trifluoromethyl groups and the potential reactivity of the trichlorovinyl group. While the papers do not provide specific reactions for the target compound, they do discuss the antimicrobial activities of synthesized compounds , suggesting potential biological applications or interactions that could be explored.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include high stability and reactivity under certain conditions, given the presence of halogenated groups. The papers discuss the solubility of related polymers in polar aprotic solvents and their thermal stability, with high decomposition temperatures in both air and nitrogen atmospheres . These properties are indicative of the robustness of the materials and could be extrapolated to suggest that the target compound may also exhibit similar stability.
Eigenschaften
IUPAC Name |
[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F6N3O2/c13-7(14)8(15)23-10(25)26-24-9(22)4-1-5(11(16,17)18)3-6(2-4)12(19,20)21/h1-3H,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVXZUMWRUFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)